Benzoic acid;2-(methoxymethoxy)ethanol

Description

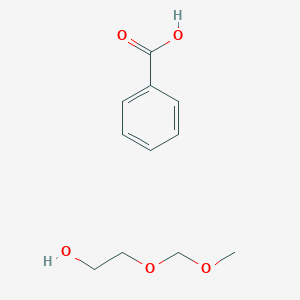

Structure

2D Structure

Properties

CAS No. |

62254-41-5 |

|---|---|

Molecular Formula |

C11H16O5 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

benzoic acid;2-(methoxymethoxy)ethanol |

InChI |

InChI=1S/C7H6O2.C4H10O3/c8-7(9)6-4-2-1-3-5-6;1-6-4-7-3-2-5/h1-5H,(H,8,9);5H,2-4H2,1H3 |

InChI Key |

ILAYUAIFGQDUAY-UHFFFAOYSA-N |

Canonical SMILES |

COCOCCO.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivations of 2 Methoxymethoxy Ethyl Benzoate

Preparative Routes to 2-(Methoxymethoxy)ethyl Benzoate (B1203000)

The creation of 2-(methoxymethoxy)ethyl benzoate is most directly accomplished via esterification. This class of reactions involves the formation of an ester from a carboxylic acid and an alcohol. The main strategies include direct acid-catalyzed condensation and transesterification from a different benzoate ester.

Esterification Reactions: Mechanisms and Optimization

Esterification is a reversible reaction, and successful synthesis requires shifting the chemical equilibrium toward the product side. tcu.edu This is typically achieved by using an excess of one reactant or by removing one of the products, usually water, as it is formed. tcu.edu

Direct condensation, commonly known as Fischer-Speier esterification, involves reacting benzoic acid with 2-(methoxymethoxy)ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgyoutube.com

The mechanism begins with the protonation of the carbonyl oxygen of benzoic acid by the catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-(methoxymethoxy)ethanol. youtube.com The subsequent tetrahedral intermediate undergoes proton transfer and then eliminates a molecule of water to form the protonated ester. Deprotonation of this species yields the final product, 2-(methoxymethoxy)ethyl benzoate, and regenerates the acid catalyst. tcu.edu

Optimization of this reaction is crucial for achieving high yields. Key strategies include:

Water Removal : Since water is a byproduct, its removal drives the equilibrium towards the ester. This can be accomplished through azeotropic distillation using a Dean-Stark apparatus, particularly when the reaction is conducted in a solvent like toluene (B28343). tcu.edu A process using a tin(II) catalyst for the esterification of benzoic acid with long-chain alcohols also relies on the distillative removal of reaction water. google.comgoogle.com

Excess Reactant : Using a large excess of the more abundant or less expensive reactant, typically the alcohol, can also shift the equilibrium to favor product formation, according to Le Chatelier's principle. tcu.edu

Catalyst Selection : While sulfuric acid is common, other catalysts have been explored for benzoic acid esterification. A study comparing different catalysts for the esterification of benzoic acid with various alcohols found that a deep eutectic solvent (DES) composed of p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride provided high conversions. dergipark.org.tr

The table below summarizes the conversion of benzoic acid with ethanol (B145695) using different catalysts, illustrating the impact of catalyst choice on reaction efficiency. dergipark.org.tr

| Catalyst | Temperature (°C) | Benzoic Acid Conversion (%) |

| Deep Eutectic Solvent (DES) | 75 | 88.3 |

| Ionic Liquid | 75 | 70.1 |

| Amberlyst 15 | 75 | 55.2 |

This interactive table is based on data for the esterification of benzoic acid with ethanol and serves as a model for catalyst comparison. dergipark.org.tr

Transesterification is an alternative route where an existing ester is reacted with an alcohol to form a new ester. For the synthesis of 2-(methoxymethoxy)ethyl benzoate, this would involve reacting a simple alkyl benzoate, such as methyl benzoate, with 2-(methoxymethoxy)ethanol. This process is also an equilibrium reaction and is typically catalyzed by either an acid or a base.

Base-catalyzed transesterification is common in industrial processes like biodiesel production. researchgate.net Catalysts such as potassium hydroxide (B78521) or sodium methoxide (B1231860) are dissolved in the alcohol, which in this case would be 2-(methoxymethoxy)ethanol. The mechanism involves the formation of an alkoxide from the alcohol, which then acts as a potent nucleophile, attacking the carbonyl carbon of the starting ester (e.g., methyl benzoate). This results in a tetrahedral intermediate that collapses, eliminating the original alkoxide group (e.g., methoxide) and forming the desired 2-(methoxymethoxy)ethyl benzoate.

Key parameters for optimizing transesterification include:

Molar Ratio of Alcohol to Ester : A significant excess of the alcohol is used to drive the reaction forward.

Catalyst Concentration : The amount of catalyst affects the reaction rate; typically, 0.5% to 1% by weight of the oil is used in biodiesel production.

Temperature : The reaction is often conducted at a temperature close to the boiling point of the alcohol to ensure a reasonable reaction rate. researchgate.net

Purity of Reactants : The absence of water is critical, especially in base-catalyzed reactions, as water can hydrolyze the ester and consume the catalyst.

Synthesis and Functionalization of Precursor Molecules

The successful synthesis of the target ester depends on the availability and purity of its precursors: 2-(methoxymethoxy)ethanol and benzoic acid or its activated forms.

2-(Methoxymethoxy)ethanol is an ether derivative of ethylene (B1197577) glycol. A general and effective method for its preparation is the Williamson ether synthesis. This reaction involves the formation of an ether from an organohalide and an alkoxide.

In a plausible synthetic route, ethylene glycol is first treated with a strong base, such as sodium hydride (NaH), to deprotonate one of the hydroxyl groups, forming the sodium salt, sodium 2-hydroxyethoxide. This alkoxide is a strong nucleophile that can then react with chloromethyl methyl ether (MOM-Cl) in an Sₙ2 reaction. The alkoxide displaces the chloride ion, forming the C-O bond and yielding 2-(methoxymethoxy)ethanol.

While direct esterification of benzoic acid is feasible, the reaction can be slow and require harsh conditions. To circumvent this, benzoic acid can be converted into more reactive "activated" derivatives. This strategy involves replacing the hydroxyl (-OH) group of the carboxylic acid with a better leaving group, which is more easily displaced by the alcohol nucleophile.

Common activated derivatives include:

Acyl Chlorides : Benzoyl chloride is a highly reactive derivative prepared by treating benzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting benzoyl chloride reacts rapidly with alcohols, including 2-(methoxymethoxy)ethanol, to form the corresponding ester. These reactions are often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TMEDA), to neutralize the hydrochloric acid (HCl) byproduct. organic-chemistry.org

Acid Anhydrides : Benzoic anhydride (B1165640), formed by the dehydration of two benzoic acid molecules, can also be used as an acylating agent. A more sophisticated approach involves using mixed anhydrides. For instance, reacting benzoic acid with 2-methyl-6-nitrobenzoic anhydride in the presence of a basic catalyst like 4-(dimethylamino)pyridine (DMAP) allows for the efficient synthesis of benzoate esters at room temperature. acs.org

Activated Esters via Carbodiimides : Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate carboxylic acids directly in the reaction mixture. libretexts.org DCC reacts with the carboxyl group of benzoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the hydroxyl group of 2-(methoxymethoxy)ethanol, leading to the formation of the ester and dicyclohexylurea, a stable byproduct that precipitates out of the reaction. libretexts.org

Strategic Use of Protecting Groups in 2-(Methoxymethoxy)ethyl Benzoate Synthesis

The synthesis of 2-(methoxymethoxy)ethyl benzoate and its more complex analogs often necessitates the use of protecting groups to ensure chemoselectivity during chemical transformations. A protecting group is a molecular fragment that is temporarily introduced to mask a reactive functional group, preventing it from reacting in subsequent steps. wikipedia.org This strategy is crucial when a molecule contains multiple reactive sites, allowing for the selective modification of one part of the molecule while others are shielded. organic-chemistry.org For a protecting group to be effective, it must be easy to introduce in high yield, stable to the conditions of subsequent reactions, and readily removable in high yield without affecting other parts of the molecule. bham.ac.uk

Methoxymethyl (MOM) Ether Formation and Cleavage Dynamics

The methoxymethyl (MOM) ether is a common acetal-type protecting group for hydroxyl functional groups. thieme-connect.deadichemistry.com Its primary advantages include the ease of its introduction and its stability under a variety of non-acidic conditions. thieme-connect.deadichemistry.com

Formation: The MOM group is typically introduced by reacting an alcohol with a methoxymethylating agent in the presence of a base. wikipedia.org Common reagents for this transformation include chloromethyl methyl ether (MOMCl) and dimethoxymethane (B151124) (methylal). adichemistry.com When using the highly reactive MOMCl, a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is employed to neutralize the HCl generated during the reaction. wikipedia.org The reaction mechanism is fundamentally different from many other alkylations, proceeding through a fast SN1 pathway due to the stabilization of the resulting oxonium ion by the adjacent ether oxygen. thieme-connect.de An alternative, milder method involves using dimethoxymethane with a catalytic amount of a protic or Lewis acid, such as trifluoromethanesulfonic acid (TfOH) or phosphorus pentoxide (P2O5). adichemistry.com

Cleavage (Deprotection): As an acetal (B89532), the MOM group is characterized by its lability under acidic conditions. adichemistry.com The cleavage mechanism involves protonation of one of the ether oxygens, followed by elimination to form an oxonium ion and subsequent hydrolysis to release the original alcohol, formaldehyde (B43269), and methanol (B129727). masterorganicchemistry.com This deprotection can be achieved using a wide range of Brønsted or Lewis acids. wikipedia.org Common conditions include treatment with aqueous mineral acids like hydrochloric acid (HCl) in a solvent such as methanol or tetrahydrofuran (B95107) (THF). adichemistry.com

| Transformation | Reagents and Conditions | Description |

| MOM Formation | 1. Chloromethyl methyl ether (MOMCl), N,N-diisopropylethylamine (DIPEA), CH₂Cl₂ | A common and efficient method using a hindered base to scavenge HCl. adichemistry.comwikipedia.org |

| 2. Dimethoxymethane (CH₂(OMe)₂), P₂O₅ or Trifluoromethanesulfonic acid (TfOH) | An alternative method suitable for substrates sensitive to chlorides. adichemistry.com | |

| MOM Cleavage | 1. Hydrochloric acid (HCl), Methanol/Water or THF/Water | Standard Brønsted acid-catalyzed hydrolysis. adichemistry.com |

| 2. Various Lewis acids (e.g., BBr₃, TiCl₄) | Effective for cleaving ethers under non-aqueous conditions. masterorganicchemistry.com | |

| 3. Trimethylsilyl triflate (TMSOTf), 2,2′-bipyridyl | A specific method that can show different reactivity between aromatic and aliphatic MOM ethers. acs.org |

Advanced Synthetic Transformations for Modifying the 2-(Methoxymethoxy)ethyl Benzoate Scaffold

Once the 2-(methoxymethoxy)ethyl benzoate scaffold is assembled, it can be further modified through various synthetic transformations to create a diverse range of analogs. These modifications can target the aromatic ring, the ester functionality, or the protected alcohol side chain.

Alkylation and Arylation Reactions

Modifications to the aromatic ring of the benzoate scaffold are typically achieved through electrophilic aromatic substitution reactions. Standard methods like Friedel-Crafts alkylation or arylation can introduce new carbon-carbon bonds. However, the conditions for these reactions, which often involve strong Lewis acids (e.g., AlCl₃), must be chosen carefully to avoid premature cleavage of the acid-sensitive MOM protecting group. Milder catalysts or alternative synthetic routes may be necessary.

Cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions provide powerful and milder alternatives for arylating the benzoate ring. These reactions would first require the synthesis of a halogenated (e.g., bromo- or iodo-) 2-(methoxymethoxy)ethyl benzoate derivative, which could then be coupled with a variety of boronic acids, alkenes, or alkynes under palladium catalysis to introduce diverse substituents.

Reduction and Oxidation Reactions of Specific Moieties

The ester and ether functionalities of 2-(methoxymethoxy)ethyl benzoate exhibit different reactivities toward reducing and oxidizing agents.

Reduction: The ester group is susceptible to reduction by strong hydride reagents. For example, treatment with lithium aluminum hydride (LiAlH₄) would reduce the benzoate ester to the corresponding primary alcohol, yielding (methoxymethoxy)ethoxy]methyl}phenol. The MOM ether is generally stable to these nucleophilic reducing agents, allowing for the selective transformation of the ester moiety. adichemistry.comlibretexts.org

Oxidation: The parent 2-(methoxymethoxy)ethyl benzoate scaffold is largely resistant to oxidation under mild conditions. The aromatic ring is electron-deficient due to the ester group and does not easily undergo oxidation. The MOM ether linkage is also stable to a wide variety of oxidizing agents. adichemistry.com However, if the aromatic ring were to bear an alkyl substituent, that group could potentially be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), provided the reaction conditions are controlled to prevent degradation of the rest of the molecule.

| Reaction Type | Target Moiety | Reagents | Product | Notes |

| Reduction | Ester Carbonyl | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | The MOM ether is stable under these conditions. adichemistry.comlibretexts.org |

| Oxidation | (Hypothetical) Alkyl group on ring | Potassium Permanganate (KMnO₄) | Carboxylic Acid | Requires an appropriate substituent on the aromatic ring. |

Stereoselective Synthesis of Chiral 2-(Methoxymethoxy)ethyl Benzoate Analogs

While 2-(methoxymethoxy)ethyl benzoate itself is an achiral molecule, chiral analogs can be synthesized through stereoselective methods. Chirality can be introduced into either the benzoate portion or the alcohol-derived side chain.

One strategy involves starting with or creating a chiral center on the benzoate ring. For example, if a substituent on the ring contains a prochiral ketone, it could be asymmetrically reduced using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst) or a chiral reducing agent to produce a single enantiomer of a secondary alcohol.

Alternatively, chirality can be introduced into the side chain. An enantioselective synthesis of a key intermediate containing a MOM-protected hydroxyl group has been demonstrated using asymmetric bromolactonization with a chiral auxiliary like (S)-proline. researchgate.net This highlights that complex stereocenters can be constructed while a MOM group is present. Another approach involves chemo-enzymatic methods, where enzymes like lipases can perform highly stereoselective transformations, such as Baeyer-Villiger oxidations, on precursors to generate chiral building blocks that could then be incorporated into the final molecule. mdpi.com The development of efficient and stereoselective synthetic routes is crucial for accessing specific enantiomers of complex molecules for various applications. researchgate.net

Mechanistic Investigations into the Reactivity of 2 Methoxymethoxy Ethyl Benzoate

Hydrolytic Stability and Mechanism of the Ester Linkage

The hydrolysis of the ester linkage in 2-(methoxymethoxy)ethyl benzoate (B1203000), which results in the formation of benzoic acid and 2-(methoxymethoxy)ethanol, can be catalyzed by either acid or base. jk-sci.comwikipedia.org Both processes involve nucleophilic acyl substitution, where the central carbonyl carbon of the ester is attacked by a nucleophile. jk-sci.com

Acid-Catalyzed Hydrolysis Kinetics and Pathway

Under acidic conditions, the hydrolysis of benzoate esters is a reversible equilibrium process. wikipedia.orgchemistrysteps.com The reaction is typically conducted by heating the ester with a large excess of water and a strong acid catalyst, such as sulfuric acid. chemguide.co.uk The mechanism is the reverse of the Fischer esterification. wikipedia.orgyoutube.com

The pathway involves several key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.compearson.comlibretexts.org

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate. jk-sci.comyoutube.com

Proton Transfer : A proton is transferred from the attacking water moiety to the alkoxy oxygen of the ester. chemguide.co.uk This converts the alkoxy group into a good leaving group (an alcohol).

Elimination of the Alcohol : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol, 2-(methoxymethoxy)ethanol. chemguide.co.uk

Deprotonation : The resulting protonated carboxylic acid is deprotonated by water to yield benzoic acid and regenerate the acid catalyst. chemguide.co.ukyoutube.com

The use of a large excess of water helps to shift the equilibrium towards the products. chemistrysteps.comchemguide.co.uk

Base-Catalyzed Hydrolysis Kinetics and Pathway

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process and is generally preferred for preparative purposes. jk-sci.commasterorganicchemistry.com The reaction involves stoichiometric amounts of a base, such as sodium hydroxide (B78521). wikipedia.orgwikipedia.org

The accepted mechanism for this reaction is the bimolecular acyl-oxygen cleavage (BAC2) pathway: epa.gov

Nucleophilic Attack by Hydroxide : The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This results in the formation of a tetrahedral alkoxide intermediate. jk-sci.comwikipedia.org

Elimination of the Alkoxide : The intermediate collapses, reforming the carbonyl group and expelling the alkoxide leaving group, 2-(methoxymethoxy)ethoxide. masterorganicchemistry.com This step forms benzoic acid.

Deprotonation : The newly formed benzoic acid is an acid, and the expelled alkoxide is a strong base. A rapid and irreversible acid-base reaction occurs where the alkoxide deprotonates the carboxylic acid to form a carboxylate salt (sodium benzoate) and the alcohol 2-(methoxymethoxy)ethanol. chemistrysteps.commasterorganicchemistry.com

The kinetics of alkaline hydrolysis for esters follow a second-order rate law, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The rate can be influenced by the electronic nature of substituents on both the acyl and alkoxy portions of the ester. chemrxiv.orgnih.gov For instance, electron-withdrawing groups on the benzoate ring can increase the electrophilicity of the carbonyl carbon and accelerate the rate of hydrolysis. chemrxiv.org

| Condition | Catalyst/Reagent | Key Feature | Reaction Type |

|---|---|---|---|

| Acidic | Catalytic H+ (e.g., H2SO4) | Reversible Equilibrium | Fischer Esterification (Reverse) |

| Basic | Stoichiometric OH- (e.g., NaOH) | Irreversible | Saponification (BAC2 Mechanism) |

Nucleophilic and Electrophilic Reactions of the Methoxymethyl Ether Group

The methoxymethyl (MOM) ether group in 2-(methoxymethoxy)ethyl benzoate functions as a protecting group for the alcohol. wikipedia.org Its reactivity is primarily characterized by its cleavage under acidic conditions.

MOM ethers are generally stable under strong basic conditions. researchgate.net However, they are readily cleaved by a variety of Brønsted and Lewis acids. wikipedia.org The cleavage mechanism involves the protonation of the ether oxygen, followed by the departure of methanol (B129727) and the formation of an oxonium ion intermediate. This intermediate is then susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture, leading to the deprotected alcohol. nih.gov Various reagents, such as pyridinium (B92312) p-toluenesulfonate (PPTS) or bismuth trichloride, can be used for this deprotection under mild conditions. researchgate.net

Aromatic Reactivity of the Benzoate Moiety (e.g., halogenation, nitration)

The benzoate moiety is subject to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The ester group (-COOR) is a deactivating, meta-directing substituent. reddit.comlibretexts.org The carbonyl group withdraws electron density from the aromatic ring through resonance, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). reddit.comma.edu This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack. ma.edu

A common example is the nitration of a benzoate ester, such as methyl or ethyl benzoate. youtube.comchegg.com This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. ma.eduaiinmr.com The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). ma.eduaiinmr.com The reaction with ethyl benzoate yields predominantly the meta-substituted product, ethyl 3-nitrobenzoate. chegg.com Studies on the nitration of ethyl benzoate have shown that the product distribution is approximately 73% meta, 22% ortho, and 5% para. libretexts.orgmsu.edu

| Position | Isomer | Approximate Yield (%) |

|---|---|---|

| Ortho | Ethyl 2-nitrobenzoate | 22 |

| Meta | Ethyl 3-nitrobenzoate | 73 |

| Para | Ethyl 4-nitrobenzoate | 5 |

Organometallic Reactions Involving 2-(Methoxymethoxy)ethyl Benzoate (e.g., Grignard additions)

The ester group of 2-(methoxymethoxy)ethyl benzoate can react with potent nucleophiles like Grignard reagents (R-MgX). libretexts.org This reaction is a standard method for the synthesis of tertiary alcohols. echemi.com The reaction proceeds via a double addition of the Grignard reagent. libretexts.orgudel.edumasterorganicchemistry.com

The mechanism is as follows:

First Addition : The Grignard reagent attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.orgudel.edu

Elimination : This intermediate is unstable and collapses, expelling the 2-(methoxymethoxy)ethoxide group to form a ketone as an intermediate. udel.edumasterorganicchemistry.com

Second Addition : The newly formed ketone is typically more reactive than the starting ester. echemi.com A second equivalent of the Grignard reagent rapidly attacks the ketone's carbonyl carbon, forming a new tetrahedral alkoxide intermediate. libretexts.orgudel.edu

Protonation : An acidic workup is then used to protonate the alkoxide, yielding the final tertiary alcohol product. echemi.comudel.edu

Because two equivalents of the Grignard reagent add to the ester, at least two of the substituent groups on the resulting tertiary alcohol will be identical. echemi.commasterorganicchemistry.com

Thermal and Photochemical Decomposition Pathways

Thermal Decomposition : The thermal decomposition of benzoate esters can proceed through different pathways depending on the structure and conditions. For esters with a β-hydrogen on the alkyl chain, a common pathway is a six-centered decomposition (pyrolysis) that produces a carboxylic acid and an alkene. stackexchange.com For instance, cyclohexyl benzoate decomposes at temperatures between 300-500°C primarily via alkyl-oxygen scission to yield benzoic acid and cyclohexene. proquest.com In the absence of β-hydrogens, as in 2-(methoxymethoxy)ethyl benzoate, this specific pathway is not possible. At higher temperatures, radical mechanisms involving homolytic cleavage of the ester bonds can occur, leading to a complex mixture of products. researchgate.net The primary fragmentation would likely involve the C-O bonds, generating benzoyl and 2-(methoxymethoxy)ethyl radicals.

Photochemical Decomposition : Benzoate esters can undergo various photochemical reactions upon UV irradiation. One common reaction is the photo-Fries rearrangement, where irradiation can lead to C-O bond cleavage, forming a radical pair (acyl and phenoxy radicals in the case of phenyl benzoates). conicet.gov.ar These radicals can then recombine at the ortho or para positions of the ring to form hydroxybenzophenone derivatives. conicet.gov.ar Other photochemical pathways for esters include hydrogen abstraction and [2+2] cycloaddition reactions with olefins. rsc.org For example, 2-(1-naphthyl)ethyl benzoate has been shown to undergo an intramolecular [2+2] cycloaddition between the ester carbonyl and the naphthalene (B1677914) ring. nih.gov Upon exposure to sunlight, benzyl (B1604629) benzoate degrades to form products derived from the benzoyl radical, such as benzoic acid and benzaldehyde. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of 2 Methoxymethoxy Ethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-(methoxymethoxy)ethyl benzoate (B1203000) in solution. Through one-dimensional (1D) and two-dimensional (2D) experiments, the chemical environment, connectivity, and spatial relationships of each proton and carbon atom can be mapped out.

The ¹H NMR spectrum of 2-(methoxymethoxy)ethyl benzoate provides specific information about the different types of protons present in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzoate group and the aliphatic protons of the 2-(methoxymethoxy)ethyl side chain.

The aromatic region displays signals for the monosubstituted benzene (B151609) ring. The two protons ortho to the carbonyl group appear as a multiplet at approximately 8.05 ppm. These protons are deshielded due to the electron-withdrawing nature of the ester functionality. The proton at the para position and the two meta protons resonate further upfield, appearing as multiplets around 7.56 ppm and 7.45 ppm, respectively.

In the aliphatic region, the protons of the ethyl bridge exhibit characteristic triplet signals due to vicinal coupling. The methylene (B1212753) protons adjacent to the ester oxygen (-COO-CH₂-) are observed around 4.48 ppm. The adjacent methylene protons (-CH₂-O-) are found slightly upfield at approximately 3.85 ppm. The protons of the acetal (B89532) methylene group (-O-CH₂-O-) give rise to a sharp singlet at about 4.72 ppm, a characteristic chemical shift for a MOM ether. The terminal methoxy (B1213986) group (-O-CH₃) protons also appear as a distinct singlet at 3.40 ppm.

Table 1: ¹H NMR Spectral Data for 2-(Methoxymethoxy)ethyl Benzoate

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.05 | m | - | 2H | Ar-H (ortho) |

| 7.56 | m | - | 1H | Ar-H (para) |

| 7.45 | m | - | 2H | Ar-H (meta) |

| 4.72 | s | - | 2H | -O-CH₂-O- |

| 4.48 | t | 4.8 | 2H | -COO-CH₂- |

| 3.85 | t | 4.8 | 2H | -CH₂-O-MOM |

| 3.40 | s | - | 3H | -O-CH₃ |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a separate signal. The spectrum for 2-(methoxymethoxy)ethyl benzoate shows a total of nine distinct signals, consistent with its molecular structure.

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 166.5 ppm. The aromatic carbons resonate in the typical range of 128-133 ppm, with the ipso-carbon (the carbon attached to the ester group) appearing around 130.1 ppm. The characteristic signal for the acetal carbon of the MOM group (-O-CH₂-O-) is observed significantly downfield in the aliphatic region at 95.8 ppm. The carbons of the ethyl bridge (-COO-CH₂- and -CH₂-O-) appear at 64.2 ppm and 68.0 ppm, respectively. The terminal methoxy carbon (-O-CH₃) gives a signal at 55.4 ppm.

Table 2: ¹³C NMR Spectral Data for 2-(Methoxymethoxy)ethyl Benzoate

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 166.5 | C=O |

| 133.0 | Ar-C (para) |

| 130.1 | Ar-C (ipso) |

| 129.7 | Ar-C (ortho) |

| 128.4 | Ar-C (meta) |

| 95.8 | -O-CH₂-O- |

| 68.0 | -CH₂-O-MOM |

| 64.2 | -COO-CH₂- |

| 55.4 | -O-CH₃ |

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-(methoxymethoxy)ethyl benzoate, a key cross-peak is observed between the triplet at 4.48 ppm (-COO-CH₂-) and the triplet at 3.85 ppm (-CH₂-O-), confirming the connectivity of the ethyl bridge.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. It confirms the assignments made in the 1D spectra, for instance, by correlating the proton signal at 4.72 ppm to the carbon signal at 95.8 ppm, definitively assigning the -O-CH₂-O- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (two- or three-bond) correlations between protons and carbons, which connects the different fragments of the molecule. Key HMBC correlations would include:

A correlation between the ortho-aromatic protons (8.05 ppm) and the carbonyl carbon (166.5 ppm).

A three-bond correlation from the methylene protons at 4.48 ppm (-COO-CH₂-) to the carbonyl carbon (166.5 ppm), confirming the ester linkage.

Correlations from the methoxy protons (3.40 ppm) to the acetal carbon (95.8 ppm) and from the acetal methylene protons (4.72 ppm) to the methoxy carbon (55.4 ppm), confirming the structure of the MOM ether.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain further structural information from the fragmentation pattern of the molecule. The molecular formula of 2-(methoxymethoxy)ethyl benzoate is C₁₁H₁₄O₄, corresponding to a molecular weight of 210.23 g/mol .

Under high-energy Electron Ionization (EI) conditions, 2-(methoxymethoxy)ethyl benzoate undergoes predictable fragmentation. The molecular ion peak (M⁺˙) at m/z 210 is expected to be of low intensity. The fragmentation is dominated by cleavages that form stable ions. The most prominent peak, or base peak, is typically the benzoyl cation at m/z 105, formed by alpha-cleavage of the ester group. Subsequent loss of carbon monoxide from this ion yields the phenyl cation at m/z 77.

Fragmentation of the side chain is also observed. A characteristic ion for the methoxymethyl ether portion is seen at m/z 45, corresponding to the [CH₂OCH₃]⁺ cation. Another significant fragment at m/z 75 corresponds to the [CH₂(OCH₂OCH₃)]⁺ ion.

Chemical Ionization (CI) is a softer ionization technique that would produce a spectrum with a much more intense protonated molecule peak, [M+H]⁺, at m/z 211, with significantly reduced fragmentation.

Table 3: Key EI-MS Fragmentation Data for 2-(Methoxymethoxy)ethyl Benzoate

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 210 | [M]⁺˙ (Molecular Ion) | [C₁₁H₁₄O₄]⁺˙ |

| 105 | Benzoyl cation (Base Peak) | [C₇H₅O]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

| 75 | Side-chain fragment | [C₃H₇O₂]⁺ |

| 45 | Methoxymethyl cation | [C₂H₅O]⁺ |

Electrospray Ionization (ESI) is a soft ionization technique ideal for confirming the molecular weight of polar molecules without inducing significant fragmentation. In positive ion mode, ESI-MS of 2-(methoxymethoxy)ethyl benzoate would primarily show the protonated molecule, [M+H]⁺, at m/z 211.1, as well as common adducts such as the sodium adduct [M+Na]⁺ at m/z 233.1.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unequivocal determination of the elemental composition. The calculated exact mass for the protonated molecule [C₁₁H₁₅O₄]⁺ is 211.0965. An experimental HRMS measurement matching this theoretical value would confirm the molecular formula of the compound, distinguishing it from any potential isomers.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of 2-(Methoxymethoxy)ethyl benzoate by probing the vibrational modes of its constituent functional groups. The molecule contains two key functionalities: an aromatic ester and an acetal (methoxymethyl ether), each exhibiting characteristic vibrational frequencies.

The IR spectrum is particularly useful for identifying polar functional groups. The most prominent absorption band for 2-(Methoxymethoxy)ethyl benzoate is the carbonyl (C=O) stretching vibration of the ester group. Due to conjugation with the aromatic benzene ring, this peak is expected to appear in the range of 1730-1715 cm⁻¹. marmara.edu.trresearchgate.net Another set of significant peaks arises from the C-O stretching vibrations. Aromatic esters typically show two strong C-O stretching bands: an asymmetrical C-C-O stretch between 1310-1250 cm⁻¹ and a symmetrical O-C-C stretch from 1130-1100 cm⁻¹. researchgate.net The ether linkage (C-O-C) within the methoxymethoxy group also contributes to this region, with characteristic absorptions typically found between 1300 and 1000 cm⁻¹. merckmillipore.comsielc.comhelixchrom.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups appear just below 3000 cm⁻¹.

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, complements the IR data. The aromatic ring vibrations are often strong in the Raman spectrum, with characteristic peaks appearing in the 1600-1400 cm⁻¹ region. The C=O stretch of the ester is also Raman active, typically observed around 1740 cm⁻¹. ekb.egarkat-usa.org The symmetric C-O-C stretching of the ether group and various C-H bending and stretching modes are also detectable, providing a comprehensive vibrational profile of the molecule. sigmaaldrich.comgcms.cz

| Vibrational Mode | Functional Group | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | Benzene Ring | 3100-3000 | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 3000-2850 | 3000-2850 | Medium-Strong |

| C=O Stretch | Aromatic Ester | 1730-1715 | ~1740 | Strong |

| C=C Stretch | Aromatic Ring | 1600, 1580, 1450 | 1600, 1580, 1450 | Medium-Strong |

| C-C-O Asymmetric Stretch | Ester | 1310-1250 | - | Strong |

| C-O-C Stretch | Ether (Acetal) | ~1150-1050 | ~1150-1050 | Strong |

| O-C-C Symmetric Stretch | Ester | 1130-1100 | - | Medium-Strong |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of 2-(Methoxymethoxy)ethyl benzoate and for monitoring its synthesis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each offer specific advantages for analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is the most common method for the purity assessment of benzoate esters and similar compounds. researchgate.net A typical method for 2-(Methoxymethoxy)ethyl benzoate would involve a C18 or C8 stationary phase, which separates compounds based on hydrophobicity. helixchrom.comnih.gov

Method development would focus on optimizing the mobile phase composition to achieve good resolution between the main compound and any potential impurities, such as unreacted benzoic acid or 2-(methoxymethoxy)ethanol. A gradient elution is often employed, starting with a higher polarity mobile phase (e.g., a higher percentage of water) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727). ekb.eg This ensures that both polar starting materials and the less polar ester product are eluted with good peak shape. An acidic modifier, such as formic acid or phosphoric acid, is frequently added to the mobile phase to suppress the ionization of any acidic or basic components, leading to sharper peaks. sielc.comsielc.com Detection is typically performed using a UV detector, as the benzene ring in the benzoate moiety provides strong chromophoric activity, often monitored at wavelengths around 230-258 nm. researchgate.netnih.gov

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds and is well-suited for assessing the purity of 2-(Methoxymethoxy)ethyl benzoate and detecting volatile impurities. The analysis would typically be performed using a GC system coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification of unknown peaks. marmara.edu.trgcms.cz

The choice of the GC column is critical for achieving separation. A mid-polarity column, such as one with a cyanopropylphenyl-based stationary phase, would be appropriate for separating the target ester from potential impurities like residual solvents or starting materials. chromtech.net.au The oven temperature program would be optimized to ensure that all components are volatilized and travel through the column at different rates, allowing for their separation before reaching the detector. The injector and detector temperatures are set high enough to prevent condensation of the sample. chromtech.net.au GC-MS analysis provides definitive identification of impurities by comparing their mass spectra with established libraries. researchtrend.net

| Parameter | Condition |

|---|---|

| Column | Rxi®-1301Sil MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| Detector | FID or Mass Spectrometer (MS) |

| MS Source Temp | 230 °C |

| Split Ratio | 30:1 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is an indispensable tool for monitoring the progress of the esterification reaction to form 2-(Methoxymethoxy)ethyl benzoate. merckmillipore.com It is a rapid, simple, and cost-effective method to qualitatively assess the consumption of starting materials (benzoic acid and 2-(methoxymethoxy)ethanol) and the formation of the ester product. sigmaaldrich.comresearchgate.net

The stationary phase is typically silica (B1680970) gel coated on a plate (e.g., Silica gel 60 F₂₅₄). merckmillipore.comfbanks.info A suitable mobile phase, or eluent, is chosen to separate the components based on polarity. Since the ester product is significantly less polar than the starting benzoic acid, a non-polar solvent system is effective. Mixtures of hexane (B92381) and ethyl acetate (B1210297) or toluene (B28343) and ethanol (B145695) are commonly used. youtube.comresearchgate.net The ratio of the solvents is adjusted to achieve a good separation, where the starting acid has a low retention factor (Rf) and the product ester has a higher Rf. walisongo.ac.id Spots are visualized under UV light at 254 nm, where the aromatic ring of the benzoate moiety absorbs, appearing as dark spots on the fluorescent background. merckmillipore.comfbanks.info By spotting the reaction mixture at different time points alongside the starting materials, one can visually track the disappearance of reactant spots and the appearance of the product spot until the reaction is complete. arkat-usa.orgrsc.org

| Parameter | Description |

|---|---|

| Stationary Phase | TLC silica gel 60 F₂₅₄ aluminum sheets |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) or Toluene:Ethanol (e.g., 9:1 v/v) |

| Development | In a closed chamber saturated with mobile phase vapor |

| Visualization | UV lamp at 254 nm |

| Expected Rf (Benzoic Acid) | Low (e.g., 0.1-0.2) |

| Expected Rf (Product Ester) | High (e.g., 0.6-0.7) |

Computational and Theoretical Studies on 2 Methoxymethoxy Ethyl Benzoate

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies. DFT calculations have been successfully applied to various benzoate (B1203000) ester derivatives to understand their structure and reactivity. mdpi.comresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable arrangement is known as the equilibrium geometry. For a flexible molecule like 2-(methoxymethoxy)ethyl benzoate, which has several rotatable bonds, conformational analysis is crucial. This involves exploring the potential energy surface by rotating specific dihedral angles to identify the most stable conformer (the global minimum) and other low-energy conformers. nih.gov

For instance, in a study on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), a related compound, relaxed potential energy surface scans were performed to identify the most stable conformer. researchgate.net This process involves systematically changing dihedral angles and calculating the energy at each step to find the lowest energy conformation. Similarly, the study of ethyl 2,6-dimethoxybenzoate revealed that steric hindrance from the two methoxy (B1213986) groups forces the ethyl ester group to adopt a conformation that is nearly orthogonal to the aromatic ring. mdpi.com For 2-(methoxymethoxy)ethyl benzoate, a similar analysis would reveal the preferred spatial arrangement of the methoxymethoxy)ethyl group relative to the benzoate moiety.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzoate Derivative (Ethyl 2,6-dimethoxybenzoate) (Note: This data is for a related compound and is presented for illustrative purposes only.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| Ar-C | 1.508 | - | - |

| C=O | 1.21 | - | - |

| Ar-O | 1.365 | - | - |

| O-C-C | - | 110.5 | - |

| C-O-C | - | 117.8 | - |

Data derived from studies on ethyl 2,6-dimethoxybenzoate. mdpi.com

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. tandfonline.com DFT calculations are routinely used to compute the energies of the HOMO and LUMO and to visualize their spatial distribution. In a study on novel benzoate ester acceptor-based molecules, DFT calculations confirmed a significant spatial separation between the HOMO, primarily located on the donor part of the molecule, and the LUMO, concentrated on the acceptor part. researchgate.net For 2-(methoxymethoxy)ethyl benzoate, the HOMO is expected to be located on the electron-rich benzene (B151609) ring and the ether oxygen atoms, while the LUMO would likely be centered on the carbonyl group of the ester.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Biphenyl (B1667301) Benzoate Derivative (Note: This data is for a related compound and is presented for illustrative purposes only.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.5 |

Data derived from a DFT study on a biphenyl benzoate based liquid crystal. tandfonline.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red colors typically represent regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

MEP maps are valuable for predicting intermolecular interactions and reactive sites. For a molecule like 2-(methoxymethoxy)ethyl benzoate, an MEP map would likely show a negative potential (red) around the carbonyl oxygen and the ether oxygens, indicating these are sites for electrophilic attack. The hydrogen atoms of the benzene ring would exhibit a positive potential (blue), making them potential sites for nucleophilic interaction. Such maps are crucial in understanding how a molecule will interact with other molecules, such as receptors or solvents. tandfonline.com

Reactivity Indices and Chemical Potential Analysis

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These reactivity indices are derived from the changes in energy with respect to the number of electrons and can be used to predict the global and local reactivity of a molecule. researchgate.net

Electrophilicity and Nucleophilicity Indices

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is related to the negative of electronegativity.

Hardness (η): Measures the resistance to a change in electron distribution. It is related to the HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher value indicates a better electrophile.

Nucleophilicity Index (Nu): Describes the electron-donating ability of a molecule.

These indices can be calculated from the energies of the HOMO and LUMO. For example, in studies of benzocaine (B179285) derivatives, these descriptors have been used to characterize their reactivity profiles. researchgate.net A good nucleophile is characterized by low values of chemical potential and electrophilicity, while a good electrophile has high values for these indices. researchgate.net

Table 3: Illustrative Global Reactivity Descriptors for a Benzocaine Derivative (Note: This data is for a related compound and is presented for illustrative purposes only.)

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 |

Formulas and illustrative values are based on conceptual DFT principles and data from related compounds. researchgate.net

Fukui Functions for Site Selectivity Prediction

While global reactivity descriptors describe the molecule as a whole, Fukui functions are local reactivity descriptors that identify which atoms within a molecule are most likely to undergo electrophilic, nucleophilic, or radical attack. The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the molecule changes.

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (attack by an electron donor).

f-(r): For electrophilic attack (attack by an electron acceptor).

f0(r): For radical attack.

By calculating the condensed Fukui functions for each atom in 2-(methoxymethoxy)ethyl benzoate, one could predict the most reactive sites. For instance, the carbonyl carbon would be expected to have a high f+ value, indicating its susceptibility to nucleophilic attack. Conversely, the oxygen atoms would likely have high f- values, marking them as probable sites for electrophilic attack. This level of detailed analysis allows for precise predictions of reaction mechanisms and regioselectivity.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For a flexible molecule like 2-(Methoxymethoxy)ethyl benzoate, MD simulations are essential for exploring its vast conformational space and understanding how it interacts with different solvent environments.

Conformational Space Exploration: The molecule possesses several rotatable bonds, particularly within the 2-(methoxymethoxy)ethyl side chain (e.g., C-C and C-O bonds). This flexibility allows it to adopt numerous conformations, from extended, linear shapes to more compact, folded structures. An MD simulation would typically involve placing the molecule in a simulation box, often surrounded by a solvent, and then solving Newton's equations of motion for the system. mdpi.comacs.org

By analyzing the simulation trajectory, researchers can identify low-energy, stable conformers and the energy barriers between them. This is crucial as the molecule's conformation can significantly influence its physical properties and reactivity. For instance, studies on other flexible esters have shown that intramolecular interactions, such as π-stacking between different parts of the molecule, can stabilize certain "hairpin" conformations over others. researchgate.net The analysis of dihedral angle distributions over the simulation time provides a quantitative measure of the preferred orientations around specific bonds. researchgate.net

Solvent Effects: The behavior of 2-(Methoxymethoxy)ethyl benzoate is expected to be highly dependent on its environment. MD simulations can effectively model these solvent effects. By running simulations in various solvents (e.g., water, methanol (B129727), or a non-polar solvent like hexane), one can observe how solvent-solute interactions influence the conformational equilibrium. In polar solvents, the ether and ester oxygen atoms would likely form hydrogen bonds with solvent molecules, favoring more extended conformations. In non-polar solvents, intramolecular van der Waals forces might dominate, leading to more folded structures. The analysis of radial distribution functions (RDFs) from the simulation can provide detailed insight into the structuring of solvent molecules around the solute. researchgate.net

Table 1: Illustrative Parameters for a Hypothetical MD Simulation of 2-(Methoxymethoxy)ethyl Benzoate This table presents typical parameters that would be used in an MD simulation setup for a molecule of this type, based on standard practices.

| Parameter | Illustrative Value/Setting | Purpose |

| Force Field | AMBER, COMPASS II, or OPLS-AA | Defines the potential energy function of the system, describing bond lengths, angles, and non-bonded interactions. |

| Simulation Box | Cubic, 50 Å x 50 Å x 50 Å | Defines the simulation volume, typically filled with solvent molecules. |

| Solvent | TIP3P Water Model | Explicitly models the solvent environment to study solute-solvent interactions. |

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles, pressure (1 atm), and temperature (e.g., 300 K) constant. mdpi.com |

| Simulation Time | 100 ns (nanoseconds) | The duration of the simulation, which must be long enough to sample relevant conformational changes. |

| Time Step | 2 fs (femtoseconds) | The interval at which the equations of motion are integrated. |

| Data Analysis | Dihedral Angle Distributions, Radial Distribution Functions | To characterize the conformational preferences and the local solvent structure. researchgate.net |

Spectroscopic Property Prediction (e.g., theoretical NMR chemical shifts, vibrational frequencies)

Computational chemistry, particularly Density Functional Theory (DFT), is routinely used to predict spectroscopic properties with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Theoretical NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for this purpose. cyberleninka.ru Calculations are typically performed on the optimized geometry of the molecule. For a flexible molecule like 2-(Methoxymethoxy)ethyl benzoate, it would be necessary to calculate the spectra for several low-energy conformers and then compute a Boltzmann-averaged spectrum to compare with experimental results obtained at a specific temperature. The choice of the DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining results that correlate well with experimental data. sphinxsai.com

Vibrational Frequencies (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies that correspond to the absorption bands in an infrared (IR) spectrum and the scattering peaks in a Raman spectrum. researchgate.net These calculations provide a complete set of vibrational modes, which can be animated to visualize the atomic motions responsible for each peak. Key vibrational modes for 2-(Methoxymethoxy)ethyl benzoate would include the C=O stretch of the ester group (typically a strong band around 1720 cm⁻¹), C-O stretching of the ester and ether linkages, aromatic C-H stretches, and benzene ring vibrations. sphinxsai.comresearchgate.net Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations, so a scaling factor is commonly applied to improve the agreement. semanticscholar.org

Table 2: Representative Theoretical vs. Experimental Vibrational Frequencies for a Related Molecule (Methyl Benzoate) This table illustrates the typical correlation between calculated (DFT/B3LYP) and experimental vibrational frequencies. A similar analysis would be performed for 2-(Methoxymethoxy)ethyl benzoate.

| Vibrational Mode Assignment | Experimental Wavenumber (cm⁻¹) | Scaled Theoretical Wavenumber (cm⁻¹) |

| C=O Stretch | 1725 | 1721 |

| Ring C-C Stretch | 1602 | 1600 |

| C-O Stretch (Ester) | 1276 | 1279 |

| C-H Aromatic Stretch | 3075 | 3072 |

Data derived from studies on methyl benzoate. researchgate.net

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. researchgate.net The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). Computational methods, especially DFT, are widely used to predict these properties and screen candidate molecules.

The 2-(Methoxymethoxy)ethyl benzoate molecule contains a benzene ring (a π-electron system) connected to an electron-withdrawing ester group. This donor-π-acceptor (D-π-A) characteristic is a common motif in molecules with significant NLO properties. The delocalized π-electrons of the benzene ring can be easily polarized by an external electric field, which is a key requirement for a strong NLO response.

Theoretical investigations would involve calculating the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β) using DFT methods. ekb.egekb.eg These calculations are performed by applying a finite external electric field and evaluating the response of the molecule's energy and dipole moment. The magnitude of the first hyperpolarizability (β) is a critical measure of a molecule's potential for second-harmonic generation. Analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) can also provide insight into the intramolecular charge transfer that gives rise to the NLO response. nih.govnih.gov

Table 3: Illustrative Calculated NLO Properties for a Generic D-π-A Benzoate System This table provides an example of the kind of data generated in a computational NLO study. Values are hypothetical but representative for a simple aromatic ester.

| Property | Symbol | Calculated Value (a.u.) | Significance |

| Dipole Moment | μ | ~2.5 D | Indicates the molecule's overall polarity. |

| Mean Polarizability | <α> | ~100 | Measures the linear response to an electric field. |

| First-Order Hyperpolarizability | β_tot | ~500 | Quantifies the second-order NLO response. ekb.eg |

| HOMO-LUMO Energy Gap | E_gap | ~5.5 eV | A smaller gap often correlates with higher polarizability. nih.gov |

a.u. = atomic units

Environmental Fate, Transport, and Degradation Mechanisms of 2 Methoxymethoxy Ethyl Benzoate

Biodegradation Pathways and Microbial Metabolism

While specific microbial communities responsible for the degradation of 2-(Methoxymethoxy)ethyl benzoate (B1203000) have not been identified, it is plausible that a diverse range of microorganisms capable of degrading benzoate esters would be involved. The initial and most critical step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester linkage. This reaction would be catalyzed by esterases, a broad class of enzymes that are ubiquitous in various bacteria and fungi.

The biotransformation would likely yield benzoic acid and 2-(methoxymethoxy)ethanol. Benzoic acid is a well-studied biodegradable compound. Numerous aerobic and anaerobic bacteria are known to degrade benzoate through various metabolic pathways. researchgate.netethz.chnih.gov Aerobic degradation often proceeds through the formation of catechol, which is then cleaved and funneled into the tricarboxylic acid (TCA) cycle. nih.gov Anaerobic degradation pathways are also well-established and typically involve the initial activation of benzoate to benzoyl-CoA. researchgate.netnih.gov

The fate of the 2-(methoxymethoxy)ethanol portion is less certain. It is an ether, and the ether linkage can be cleaved by specific microbial enzymes called etherases. The methoxymethyl group might be cleaved to produce formaldehyde (B43269) and methanol (B129727), both of which are readily biodegradable by a wide range of microorganisms.

Table 1: Postulated Initial Enzymatic Biotransformation of 2-(Methoxymethoxy)ethyl Benzoate

| Reactant | Enzyme Class | Products |

| 2-(Methoxymethoxy)ethyl Benzoate | Esterase | Benzoic acid + 2-(Methoxymethoxy)ethanol |

This table is based on general biochemical principles, as specific data for 2-(Methoxymethoxy)ethyl benzoate is unavailable.

Specific microbial metabolites of 2-(Methoxymethoxy)ethyl benzoate have not been reported in the scientific literature. Based on the predicted biodegradation pathway, the primary metabolites would be benzoic acid and 2-(methoxymethoxy)ethanol.

Further degradation of benzoic acid by microorganisms would lead to a variety of intermediates depending on the metabolic pathway utilized. For instance, in the aerobic catechol pathway, intermediates would include cis,cis-muconate (B1241781) and β-ketoadipate. nih.gov

The microbial degradation of 2-(methoxymethoxy)ethanol would likely involve the cleavage of the ether bonds. This could result in the formation of metabolites such as methoxymethanol, formaldehyde, methanol, and ethylene (B1197577) glycol. All of these are relatively simple molecules that can be readily assimilated into central metabolic pathways by various microorganisms.

Table 2: Potential Microbial Metabolites from the Biodegradation of 2-(Methoxymethoxy)ethyl Benzoate

| Initial Compound | Primary Metabolites | Secondary Metabolites |

| 2-(Methoxymethoxy)ethyl Benzoate | Benzoic acid, 2-(Methoxymethoxy)ethanol | Catechol, cis,cis-Muconate, β-Ketoadipate, Methoxymethanol, Formaldehyde, Methanol, Ethylene glycol |

This table presents hypothetical metabolites based on known degradation pathways of similar chemical structures, as direct experimental data is lacking.

While specific data for 2-(Methoxymethoxy)ethyl benzoate is unavailable, the biodegradation of benzoate esters, in general, is influenced by several environmental factors:

Microbial Population: The presence of a microbial community with the appropriate enzymatic machinery (esterases, oxygenases, etc.) is crucial.

Temperature: Biodegradation rates are generally temperature-dependent, with optimal rates occurring within a specific temperature range for the active microbial populations.

pH: The pH of the environment can affect both the activity of microbial enzymes and the chemical state of the compound.

Oxygen Availability: The availability of oxygen will determine whether aerobic or anaerobic degradation pathways are dominant. Aerobic degradation is typically faster for many aromatic compounds.

Nutrient Availability: The presence of essential nutrients (nitrogen, phosphorus, etc.) is necessary to support microbial growth and metabolism.

Concentration of the Compound: High concentrations of the compound may be inhibitory or toxic to microorganisms.

Abiotic Degradation Processes in Environmental Systems

Information on the abiotic degradation of 2-(Methoxymethoxy)ethyl benzoate is not available in the reviewed literature. The following sections discuss the likely abiotic degradation processes based on the chemical structure of the compound.

The ester linkage in 2-(Methoxymethoxy)ethyl benzoate is susceptible to hydrolysis, an abiotic process that can be influenced by pH. Generally, ester hydrolysis can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. This process is typically faster than acid-catalyzed hydrolysis for simple esters. researchgate.net

The rate of hydrolysis is expected to be pH-dependent, with the lowest rate occurring at a neutral pH and increasing under both acidic and alkaline conditions. The presence of the methoxymethoxy group on the ethanol (B145695) moiety is not expected to significantly alter the fundamental mechanism of ester hydrolysis, although it might have a minor electronic effect on the reaction rate.

Table 3: Expected pH Dependence of Hydrolysis for 2-(Methoxymethoxy)ethyl Benzoate

| pH Range | Dominant Hydrolysis Mechanism | Expected Relative Rate |

| < 7 | Acid-catalyzed | Moderate |

| ~ 7 | Neutral | Slowest |

| > 7 | Base-catalyzed | Fastest |

This table is a qualitative prediction based on general principles of ester hydrolysis, as specific kinetic data for 2-(Methoxymethoxy)ethyl benzoate is unavailable.

There is no specific information available on the photolysis and phototransformation of 2-(Methoxymethoxy)ethyl benzoate. The benzoate moiety contains a benzene (B151609) ring, which can absorb ultraviolet (UV) radiation. This absorption of light energy can lead to the excitation of the molecule and subsequent chemical reactions.

Potential phototransformation pathways could include:

Photo-hydrolysis: The absorption of UV light could accelerate the hydrolysis of the ester bond.

Photo-oxidation: In the presence of oxygen and photosensitizers, reactive oxygen species (ROS) such as hydroxyl radicals can be generated. These ROS can attack the aromatic ring, leading to hydroxylation and eventual ring cleavage.

Direct Photolysis: The molecule might undergo direct cleavage of bonds upon absorption of sufficient UV energy, although this is generally a less efficient process for benzoates in aqueous environments compared to indirect photolysis.

Oxidative Degradation Mechanisms

Oxidative degradation is a key process in the environmental breakdown of organic compounds. For aromatic compounds like 2-(methoxymethoxy)ethyl benzoate, this primarily involves reactions with photochemically generated reactive oxygen species, most notably hydroxyl radicals (•OH) in the atmosphere and aquatic environments.

The degradation of the benzoate moiety is expected to be initiated by the addition of a hydroxyl radical to the aromatic ring. Studies on the reaction of hydroxyl radicals with benzoic acid have shown that this can lead to the formation of various hydroxylated intermediates. The subsequent cleavage of the aromatic ring results in the formation of smaller, more readily biodegradable organic acids and eventually mineralization to carbon dioxide and water.

While specific rate constants for the reaction of 2-(methoxymethoxy)ethyl benzoate with hydroxyl radicals are not available, data for similar aromatic compounds suggest that this is likely a significant degradation pathway in the environment.

Environmental Persistence and Mobility Studies

The persistence and mobility of a chemical in the environment are determined by a combination of its physical and chemical properties and its interactions with environmental compartments such as soil, water, and air.

Benzoic acid, a potential degradation product, is known to be highly mobile in soil. nih.gov However, the esterification to the larger, more nonpolar 2-(methoxymethoxy)ethanol group in the parent compound would be expected to increase its sorption potential and therefore decrease its mobility and leaching potential compared to benzoic acid. The extent of sorption will be dependent on soil properties such as organic carbon content, clay content, and pH. In soils with higher organic matter, sorption is expected to be more significant, leading to lower mobility.

The tendency of a chemical to volatilize from water and soil surfaces is determined by its vapor pressure and Henry's Law constant. For 2-(methoxymethoxy)ethyl benzoate, specific data for these parameters are not available. However, based on its molecular structure, it is expected to have a relatively low vapor pressure, suggesting that volatilization is not likely to be a major transport pathway from moist soil or water surfaces.

For comparison, benzoic acid is considered to be semi-volatile under field conditions on dry, non-absorbing surfaces. nih.gov The larger size and likely higher boiling point of 2-(methoxymethoxy)ethyl benzoate would further reduce its volatility compared to benzoic acid. Therefore, it is anticipated that this compound will primarily reside in the soil and water compartments rather than partitioning significantly into the atmosphere.

Analytical Methodologies for Environmental Monitoring

The detection and quantification of 2-(methoxymethoxy)ethyl benzoate in environmental matrices such as water and soil require sensitive and specific analytical methods. While no standardized methods exist specifically for this compound, established methodologies for the analysis of other benzoate esters are applicable.

Sample Preparation: A critical first step in the analysis is the extraction and concentration of the analyte from the environmental matrix. For water samples, solid-phase extraction (SPE) using cartridges with a C18 stationary phase is a common technique for isolating nonpolar to moderately polar compounds. pjoes.com For soil and sediment samples, techniques such as Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction (ASE) with appropriate organic solvents can be employed. nih.govnih.gov

Chromatographic Separation and Detection: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary techniques for the analysis of benzoate esters.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a reversed-phase C18 column, is well-suited for the separation of benzoate esters. njlabs.comhelixchrom.com Detection is typically achieved using an ultraviolet (UV) detector, as the benzene ring of the benzoate moiety absorbs UV light. njlabs.comscispace.com This method offers the advantage of analyzing the compound directly without the need for derivatization. thermofisher.com

Gas Chromatography (GC): GC can also be used for the analysis of 2-(methoxymethoxy)ethyl benzoate, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. gcms.cz Due to the relatively low volatility of the compound, derivatization to a more volatile form may be necessary to achieve good chromatographic performance. nih.gov However, direct injection is also possible depending on the GC conditions.

Below is a table summarizing potential analytical approaches:

| Analytical Technique | Sample Matrix | Sample Preparation | Detection Method |

| HPLC | Water | Solid-Phase Extraction (SPE) | UV Detector |

| Soil/Sediment | Accelerated Solvent Extraction (ASE) | UV Detector | |

| GC-MS | Water | Liquid-Liquid Extraction or SPME | Mass Spectrometry |

| Soil/Sediment | Soxhlet or Ultrasonic Extraction | Mass Spectrometry |

Research Applications and Prospective Avenues for 2 Methoxymethoxy Ethyl Benzoate

Role as a Versatile Building Block and Intermediate in Complex Organic Synthesis

Benzoate (B1203000) esters are fundamental intermediates in the field of organic synthesis, serving as precursors for a wide array of more complex molecules. mdpi.com The synthesis of these esters is often achieved through methods like the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. chemicalbook.com For instance, ethyl benzoate is synthesized by the esterification of benzoic acid with ethanol (B145695). chemicalbook.com This foundational reaction highlights a potential pathway for the synthesis of 2-(methoxymethoxy)ethyl benzoate from benzoic acid and 2-(methoxymethoxy)ethanol.

The versatility of benzoate derivatives is further demonstrated in their use for creating biologically significant heterocyclic compounds such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. mdpi.com For example, the synthesis of flavones, a class of compounds with a range of biological activities, can be initiated from 2-methoxybenzoic acids. researchgate.net This suggests that 2-(methoxymethoxy)ethyl benzoate could similarly serve as a valuable starting material for novel heterocyclic compounds.

Furthermore, derivatives of benzoate esters are instrumental in the synthesis of various medicinal chemistry scaffolds. mdpi.com The modification of the ester or the aromatic ring can lead to the development of new chemical entities with potential therapeutic applications. The synthesis of novel trisubstituted ethylenes, such as methyl and methoxy (B1213986) ring-disubstituted 2-methoxyethyl 2-cyano-3-phenyl-2-propenoates, showcases the utility of related esters in creating compounds for copolymerization and materials science applications. chemrxiv.org

Investigation of 2-(Methoxymethoxy)ethyl Benzoate in Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, ester derivatives are recognized for their utility in the development of new polymer materials. mdpi.com Benzoate esters, in particular, can be incorporated into polymer chains or used as plasticizers to modify the physical properties of materials.

While direct studies on the application of 2-(methoxymethoxy)ethyl benzoate in polymer chemistry are not extensively documented, the behavior of analogous compounds provides insight into its potential. For example, the copolymerization of styrene (B11656) with novel trisubstituted ethylenes, including 2-methoxyethyl phenylcyanoacrylates, has been explored. chemrxiv.org These studies indicate that the incorporation of such monomers can influence the properties of the resulting copolymers. The methoxymethoxy group in 2-(methoxymethoxy)ethyl benzoate could potentially impart unique solubility and thermal characteristics to polymers.

The synthesis of these specialized monomers often involves the Knoevenagel condensation, a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group. chemrxiv.org This synthetic route could be adapted to create novel polymerizable derivatives of 2-(methoxymethoxy)ethyl benzoate, opening avenues for the creation of new materials with tailored properties.

Mechanistic Studies of 2-(Methoxymethoxy)ethyl Benzoate Interactions within Biological Systems

The biological activities of benzoate derivatives are a significant area of research, with studies focusing on their interactions with enzymes and receptors.

Several studies have investigated the enzyme inhibitory potential of various benzoate and related structures. For instance, methoxy benzoin/benzil (B1666583)/stilbenoid derivatives have been evaluated for their inhibitory effects on enzymes such as α-amylase and α-glucosidase. acgpubs.org The results indicated that specific methoxy-substituted compounds were effective inhibitors, with some showing activity comparable to the standard drug acarbose. acgpubs.org

In another study, a novel chalcone (B49325) derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, was synthesized and tested for its inhibitory effects on cholinesterases and glutathione (B108866) S-transferase (GST). nih.gov The compound demonstrated significant inhibitory activity against these enzymes. nih.gov These findings suggest that 2-(methoxymethoxy)ethyl benzoate and its derivatives could also exhibit inhibitory activity against various metabolic enzymes, warranting further investigation. The specific substitution pattern on the benzoate ring and the nature of the ester group are likely to play a crucial role in determining the potency and selectivity of enzyme inhibition.

The following table summarizes the enzyme inhibition data for some related compounds:

| Compound Class | Enzyme | Activity |

| Methoxy benzil analogues | α-glucosidase | Generally more active |

| Methoxy benzoins | α-amylase, α-glucosidase, tyrosinase, AChE, BChE | Varied, with some compounds showing high efficacy |

| Chalcone derivative | Cholinesterases, GST | High inhibition constant and binding energy |

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. jbcpm.com This method has been employed to study the interactions of various benzoate derivatives with biological targets.

For example, molecular docking studies have been conducted on 3-methoxy flavone (B191248) derivatives to investigate their binding to the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR). nih.gov The results showed that these compounds could fit within the active sites of the receptors, indicating potential for anticancer activity. nih.gov Similarly, docking studies of eugenyl benzoate derivatives have been performed to understand their interaction with BCL-2, a protein involved in cancer. nih.gov

In the context of antimicrobial research, docking studies have been used to elucidate the probable mechanism of action of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, which showed promising antibacterial and antifungal activities. mdpi.com These computational analyses can guide the design of more potent and selective inhibitors. For 2-(methoxymethoxy)ethyl benzoate, molecular docking could be a valuable tool to predict its potential interactions with various enzymes and receptors, thereby prioritizing experimental studies.

The binding energies from docking studies of related compounds are presented below:

| Compound | Target Protein | Binding Energy (kcal/mol) |

| 3-methoxy flavone derivative (Cii) | ER-α | -10.14 |

| 3-methoxy flavone derivatives (Cvi, Cvii) | EGFR | -9.42 |

| Chalcone derivative | AChE | -11.24 |

| Chalcone derivative | huBChE | -8.56 |

| Chalcone derivative | Glutathione S-transferase | -10.39 |

Exploration of 2-(Methoxymethoxy)ethyl Benzoate and its Analogs as Corrosion Inhibitors